(6-methyl-1H-indazol-7-yl)thiourea
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Overview
Description
(6-methyl-1H-indazol-7-yl)thiourea is a chemical compound with the molecular formula C9H10N4S and a molecular weight of 206.27 g/mol It is a derivative of indazole, a bicyclic compound consisting of a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-1H-indazol-7-yl)thiourea typically involves the reaction of 6-methylindazole with thiourea under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-methyl-1H-indazol-7-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the indazole ring .
Scientific Research Applications
(6-methyl-1H-indazol-7-yl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-methyl-1H-indazol-7-yl)thiourea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with metal ions to form stable complexes, which can modulate the activity of metalloproteins .
Comparison with Similar Compounds
Similar Compounds
(6-methyl-1H-indazol-5-yl)thiourea: Similar in structure but with the thiourea group attached at a different position on the indazole ring.
(6-methyl-1H-indazol-3-yl)thiourea: Another positional isomer with the thiourea group attached at the 3-position.
Uniqueness
(6-methyl-1H-indazol-7-yl)thiourea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the thiourea group on the indazole ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
Properties
IUPAC Name |
(6-methyl-1H-indazol-7-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-5-2-3-6-4-11-13-8(6)7(5)12-9(10)14/h2-4H,1H3,(H,11,13)(H3,10,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPCWEQFFNPLCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NN2)NC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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